molecular formula C11H9F5N2O B2578587 (E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one CAS No. 692738-21-9

(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one

Cat. No.: B2578587
CAS No.: 692738-21-9
M. Wt: 280.198
InChI Key: GLLRGLUPTUWXOM-HWKANZROSA-N
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Description

This compound features a conjugated enone system (pent-1-en-3-one backbone) substituted with a pentafluoro group (C4–C5 positions) and a (3-pyridinylmethyl)amino group at the C1 position. Its structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science, though direct studies on this compound are sparse in the provided evidence.

Properties

IUPAC Name

(E)-4,4,5,5,5-pentafluoro-1-(pyridin-3-ylmethylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5N2O/c12-10(13,11(14,15)16)9(19)3-5-18-7-8-2-1-4-17-6-8/h1-6,18H,7H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLRGLUPTUWXOM-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CN/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348220
Record name (E)-4,4,5,5,5-Pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692738-21-9
Record name (E)-4,4,5,5,5-Pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one typically involves the reaction of a pentafluorinated alkene with a pyridinylmethylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, often using reagents like sodium methoxide or potassium tert-butoxide. These reactions typically yield substituted alkenes or amines.

Scientific Research Applications

(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which offer enhanced chemical resistance and durability.

Mechanism of Action

The mechanism of action of (E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorinated structure enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Enones and Diketones

a) 4,4,5,5,5-Pentafluoro-1-(4-Methoxyphenyl)pentane-1,3-dione (CAS 832741-08-9)
  • Structure : Fluorinated diketone with a methoxyphenyl substituent.
  • Key Differences: Lacks the pyridinylmethylamino group; instead, it has a methoxy-substituted aromatic ring. Exhibits oxidation/reduction reactivity at the diketone moiety, unlike the enone system in the target compound .
  • Biological Activity : Demonstrated interactions with cellular targets, likely due to fluorination enhancing membrane permeability .
b) (E)-4,4,5,5,5-Pentafluoro-1-(Piperidin-1-yl)pent-1-en-3-one
  • Structure: Piperidine substituent replaces the pyridinylmethylamino group.
  • Lower polarity due to the absence of a secondary amine linker .
  • Applications: Used as a pharmaceutical intermediate, highlighting the role of fluorinated enones in drug design .

Pyridine-Containing Fluorinated Compounds

a) 4,4,5,5,5-Pentafluoro-1-(6-((4-Fluorobenzyl)amino)pyridin-3-yl)-3-hydroxypent-2-en-1-one (Compound 7p)
  • Structure: Pyridine ring with a 4-fluorobenzylamino substituent and a hydroxylated enone system.
  • Key Differences :
    • Additional hydroxyl group increases hydrogen-bonding capacity.
    • The 4-fluorobenzyl group may enhance lipophilicity compared to the target compound’s pyridinylmethyl group .
  • Synthesis : Prepared via nucleophilic substitution under high-temperature conditions (140°C, 41% yield) .
b) 1-(5-Chloro-6-(Trifluoromethyl)pyridin-3-yl)ethan-1-one
  • Structure : Pyridine core with chloro and trifluoromethyl substituents.
  • Key Differences: Trifluoromethyl group provides steric bulk but lacks the conjugated enone system. Chlorine substituent may enhance electrophilic reactivity at the pyridine ring .
  • Applications : Explored in agrochemicals due to its stability and halogen-mediated bioactivity .

Fluorinated Alcohols and Esters

a) 4,4,5,5,5-Pentafluoro-1-Pentanol Acetate
  • Structure : Fluorinated alcohol esterified with acetic acid.
  • Key Differences: Ester group replaces the enone and pyridinylmethylamino functionalities. Reduced reactivity due to the absence of α,β-unsaturated carbonyl .
  • Physical Properties : Liquid state (vs. likely solid for the target compound) due to lower molecular symmetry .
b) 2,2,3,3,3-Pentafluoro-1-Propanol
  • Structure : Short-chain fluorinated alcohol.
  • Key Differences :
    • Shorter carbon chain limits hydrophobic interactions.
    • Fluorination at C2–C3 positions alters electronic effects compared to the target compound’s C4–C5 fluorination .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Fluorination Pattern Functional Groups Key Applications/Activities Reference
Target Compound C12H10F5N2O Pentafluoro (C4–C5) Enone, Pyridinylmethylamino Hypothesized enzyme inhibition
4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione C12H9F5O3 Pentafluoro (C4–C5) Diketone, Methoxyphenyl Cellular process modulation
(E)-4,4,5,5,5-Pentafluoro-1-(piperidin-1-yl)pent-1-en-3-one C10H10F5NO Pentafluoro (C4–C5) Enone, Piperidinyl Pharmaceutical intermediates
4,4,5,5,5-Pentafluoro-1-pentanol acetate C7H7F5O2 Pentafluoro (C4–C5) Ester, Alcohol Solvent/Intermediate

Key Findings and Implications

  • Fluorination Impact : The pentafluoro group in all analogs enhances thermal stability and electronegativity, favoring interactions with biomolecular targets .
  • Role of Pyridine: Pyridinylmethylamino groups (target compound) or substituted pyridines (e.g., compound 7p) enable π-stacking and hydrogen bonding, critical for target binding .
  • Synthetic Challenges : High-temperature reactions and fluorinated intermediates are common, but yields vary (e.g., 41% for compound 7p vs. unlisted yields for the target compound) .

Gaps in Evidence: Direct pharmacological data for the target compound are absent; predictions are based on structural analogs. Further studies on its reactivity (e.g., Michael addition at the enone) and biological profiling are needed.

Biological Activity

(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one, identified by CAS number 692738-21-9, is a fluorinated compound with significant biological implications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H9F5N2O
  • Molecular Weight : 280.19 g/mol
  • Structure : The compound features a pentafluorinated carbon chain and a pyridine moiety which may enhance its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often interact with various biological targets. The presence of the pyridine ring suggests potential interactions with enzymes or receptors involved in metabolic pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar fluorinated compounds have shown efficacy against various pathogens.

Antimicrobial Activity

A study published in 2021 investigated the effects of pentafluorinated compounds on Plasmodium species, which are responsible for malaria. The results demonstrated that certain derivatives exhibited potent inhibition of formate-nitrite transporters (FNTs) in these parasites, suggesting potential applications in antimalarial therapies. The most potent inhibitors showed low cytotoxicity in mammalian cell lines, indicating a favorable safety profile for further development ( ).

CompoundIC50 (μM)TargetToxicity (HEK293)
BH267.meta0.11PfFNTMild at 100 μM
MMV0078390.15PmFNTModerate at 10 μM
BH2970.25PvFNTModerate at 10 μM

Cytotoxicity Studies

In vitro studies assessing cytotoxicity revealed that the compound exhibited minimal effects on human kidney (HEK293) and liver (HepG2) cell lines at concentrations significantly higher than its effective doses against target pathogens ( ). This low toxicity is essential for its potential therapeutic use.

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